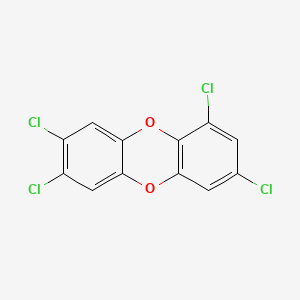

1,3,7,8-Tetrachlorodibenzo-P-dioxin

Vue d'ensemble

Description

1,3,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. It’s a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas .

Synthesis Analysis

Dioxins and furans are produced as a result of human activities like the backyard burning of trash. Natural processes like forest fires also produce PCDDs and PCDFs . The congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .Molecular Structure Analysis

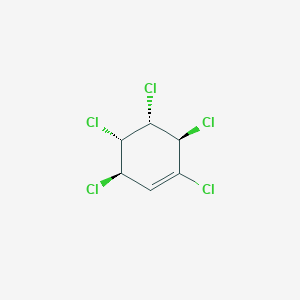

The molecular formula of 1,3,7,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Dioxins are extremely persistent compounds and break down very slowly. Even if all human-generated dioxins were eliminated, low levels of naturally produced dioxins would remain .Physical And Chemical Properties Analysis

1,3,7,8-Tetrachlorodibenzo-P-dioxin is a colorless solid with no distinguishable odor at room temperature . It has a molecular weight of 321.971 .Applications De Recherche Scientifique

Environmental Toxicology

1,3,7,8-Tetrachlorodibenzo-P-dioxin: is a well-known environmental contaminant. Research in environmental toxicology primarily focuses on its persistence in the environment and its bioaccumulation in the food chain . Studies have investigated the compound’s long-term effects on ecosystems and have developed methods to monitor and mitigate its presence in soil and water bodies.

Analytical Chemistry

In analytical chemistry, TCDD is often used as a standard for the calibration of instruments like Gas Chromatography-Mass Spectrometry (GC-MS) systems. The precise detection and quantification of TCDD are crucial for environmental monitoring and assessing compliance with regulatory standards .

Molecular Biology

Research in molecular biology has explored the impact of TCDD on gene expression. For instance, studies have shown that exposure to TCDD can lead to changes in mRNA abundance of certain genes, which may have implications for understanding the molecular mechanisms of toxicity .

Public Health

Public health research has assessed the human health risks associated with TCDD exposure. The U.S. Environmental Protection Agency (EPA) has conducted comprehensive reassessments of dioxin science to evaluate the potential for harm and to establish guidelines for safe exposure levels .

Industrial Emissions Control

TCDD has been a subject of study in the field of industrial emissions control. Research has focused on developing and improving processes to reduce the formation of TCDD during industrial activities, as well as techniques for the treatment of industrial waste containing dioxins .

Food Safety

In the context of food safety, TCDD is monitored due to its potential to contaminate food, particularly animal-derived products. Studies have established maximum levels for dioxins and furans in food and animal feed, and have developed action plans to address contamination events .

Pharmacology and Toxicology

Pharmacological and toxicological studies have investigated the mechanisms by which TCDD exerts its toxic effects. Research has delved into its interaction with cellular receptors, such as the aryl hydrocarbon receptor (AhR), and the subsequent activation of signaling pathways that lead to toxic outcomes .

Epidemiology

Epidemiological studies have examined the correlation between TCDD exposure and the incidence of various diseases in populations. These studies aim to understand the long-term health effects of TCDD and to inform public health interventions .

Mécanisme D'action

Target of Action

The primary target of 1,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon receptor (AhR) . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD interacts with its target, the AhR, by binding to it . This binding triggers a series of events, including the dissociation of the AhR from its complex, its translocation into the nucleus, and its dimerization with a partner molecule, Arnt . The resulting complex acts as a nuclear transcription factor, binding to the DRE (dioxin response element) located in the promoter region of genes that are directly controlled by the AhR .

Biochemical Pathways

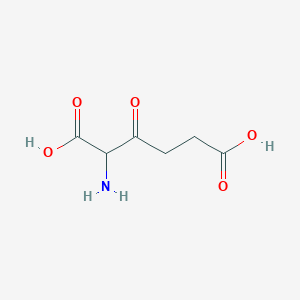

TCDD affects several biochemical pathways. It has been shown to either increase or decrease the expression of several hundred genes in rats . Classic examples of such genes are those of enzymes activating the breakdown of foreign and often toxic compounds . A study found that a fungus strain degraded TCDD to form intermediates, including 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene, and β-ketoadipic acid .

Pharmacokinetics

TCDD is a poor substrate for detoxification systems such as the microsomal cytochrome P450 enzymes . Due to its relative resistance to metabolism, TCDD persists in the body, with a half-life in humans on the order of 7 to 10 years . Therefore, TCDD tends to accumulate in human tissues over time .

Result of Action

The molecular and cellular effects of TCDD’s action are diverse. It can cause reproductive and developmental problems, damage the immune system, interfere with hormones, and cause cancer . It can also inhibit cell proliferation and induce apoptosis of preneoplastic hepatocytes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3,7,8-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTDIAYLYJBYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872030 | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50585-46-1 | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,8-Tetrachlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7,8-Tetrachlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7,8-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85WEE3RG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

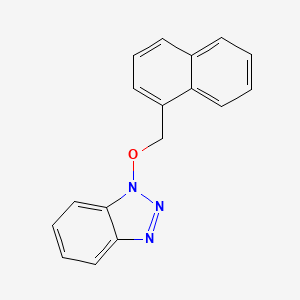

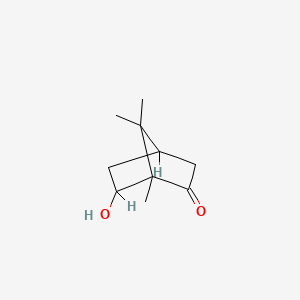

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)